molecular formula C7H10N2O4 B194020 Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate CAS No. 97148-39-5

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

Cat. No.: B194020
CAS No.: 97148-39-5
M. Wt: 186.17 g/mol
InChI Key: ZWNSXPIVYODLLM-PHZXCRFESA-N
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Description

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is a chemical compound that features a furan ring, a methoxyimino group, and an ammonium ion

Scientific Research Applications

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate typically involves the reaction of furan-2-carbaldehyde with methoxyamine hydrochloride to form the methoxyimino intermediate. This intermediate is then reacted with ammonium acetate under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The methoxyimino group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan compounds.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.

    Methoxyamine hydrochloride: Another precursor used in the synthesis.

    5-Hydroxymethylfurfural (HMF): A furan derivative with different functional groups and applications.

Uniqueness

This compound is unique due to its combination of a furan ring and a methoxyimino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate involves the reaction between furfural and hydroxylamine hydrochloride to form furfural oxime. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate. Finally, the ammonium salt of this compound is prepared by reacting it with ammonium hydroxide.", "Starting Materials": [ "Furfural", "Hydroxylamine hydrochloride", "Ethyl bromoacetate", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Furfural is reacted with hydroxylamine hydrochloride in the presence of a base to form furfural oxime.", "Step 2: Furfural oxime is reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate.", "Step 3: Ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate is reacted with ammonium hydroxide to form Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate." ] }

CAS No.

97148-39-5

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-;

InChI Key

ZWNSXPIVYODLLM-PHZXCRFESA-N

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)O.N

SMILES

CON=C(C1=CC=CO1)C(=O)[O-].[NH4+]

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O.N

Appearance

Off-White Solid

melting_point

170-173°C

97148-39-5

Pictograms

Flammable

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(αZ)-α-(Methoxyimino)-2-furanacetic Acid Ammonium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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